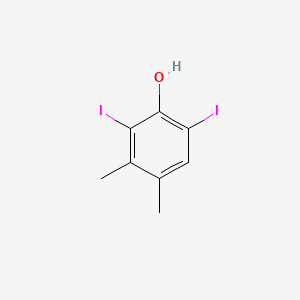

Phenol, 2,6-diiodo-3,4-dimethyl-

描述

Phenol, 2,6-diiodo-3,4-dimethyl- (CAS: 62778-18-1) is a halogenated phenolic compound characterized by two iodine atoms at the 2- and 6-positions and methyl groups at the 3- and 4-positions of the aromatic ring. This compound is listed on Canada’s Non-domestic Substances List (NDSL), meaning its manufacture or import requires regulatory scrutiny under the New Substances Notification Regulations .

属性

CAS 编号 |

62778-18-1 |

|---|---|

分子式 |

C8H8I2O |

分子量 |

373.96 g/mol |

IUPAC 名称 |

2,6-diiodo-3,4-dimethylphenol |

InChI |

InChI=1S/C8H8I2O/c1-4-3-6(9)8(11)7(10)5(4)2/h3,11H,1-2H3 |

InChI 键 |

KCDDWJSZNYLVEK-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C(=C1C)I)O)I |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diiodo-3,4-dimethylphenol typically involves the iodination of 3,4-dimethylphenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid (HIO3) or hydrogen peroxide (H2O2). The reaction is usually carried out in an acidic medium to facilitate the iodination process.

Industrial Production Methods

On an industrial scale, the production of 2,6-diiodo-3,4-dimethylphenol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.

化学反应分析

Types of Reactions

2,6-Diiodo-3,4-dimethylphenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The iodine atoms can be reduced to form deiodinated products.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic derivatives.

Reduction: Deiodinated phenolic compounds.

Substitution: Phenolic compounds with different substituents replacing the iodine atoms.

科学研究应用

2,6-Diiodo-3,4-dimethylphenol has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: It can be used in studies involving iodine metabolism and the effects of halogenated phenols on biological systems.

Industry: Used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 2,6-diiodo-3,4-dimethylphenol involves its interaction with molecular targets through its phenolic and iodine groups. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atoms can undergo redox reactions and influence the compound’s reactivity. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.

相似化合物的比较

Structural Analogues and Substituent Effects

A comparative analysis with structurally similar phenolic compounds reveals key differences in substituent positioning and functional groups:

Key Observations :

- Substituent Reactivity: The iodine atoms in 2,6-diiodo-3,4-dimethylphenol enhance halogen-specific reactivity (e.g., nucleophilic substitution) compared to methyl or nitro groups in analogues.

- Toxicity Profile: Unlike 2,4-dinitrophenol (a metabolic toxin), the iodine substituents in the target compound may confer antimicrobial properties rather than acute toxicity, as seen in related diiodo intermediates used in antibiotic synthesis .

Environmental and Regulatory Behavior

- Adsorption and Persistence: Phenolic compounds like 2,4-dimethylphenol exhibit adsorption onto fly ash, a trait likely shared by 2,6-diiodo-3,4-dimethylphenol due to similar hydrophobicity. However, iodine’s higher molecular weight may reduce volatility and enhance persistence in aquatic systems .

生物活性

Phenol, 2,6-diiodo-3,4-dimethyl- is a halogenated phenolic compound that has garnered attention for its biological activity. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Phenol, 2,6-diiodo-3,4-dimethyl- can be represented as follows:

- Molecular Formula : C10H10I2O

- Molecular Weight : 366.00 g/mol

The presence of iodine atoms significantly influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that halogenated phenols exhibit antimicrobial activity. A study showed that compounds similar to Phenol, 2,6-diiodo-3,4-dimethyl- have effective inhibitory effects against various bacterial strains. The mechanism is thought to involve disruption of cell membrane integrity and interference with metabolic processes.

Cytotoxicity and Apoptosis

Phenolic compounds often induce cytotoxic effects in cancer cell lines. In vitro studies have demonstrated that Phenol, 2,6-diiodo-3,4-dimethyl- can trigger apoptosis in specific cancer cells. The apoptotic pathway activation may be mediated through the intrinsic pathway involving mitochondrial dysfunction.

The biological activity of Phenol, 2,6-diiodo-3,4-dimethyl- can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by increasing ROS levels in cells.

- Enzyme Inhibition : It can inhibit key enzymes involved in cellular metabolism and proliferation.

- Gene Expression Modulation : The compound may alter the expression of genes related to apoptosis and cell cycle regulation.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various halogenated phenols against Staphylococcus aureus and Escherichia coli. The results indicated that Phenol, 2,6-diiodo-3,4-dimethyl- showed significant inhibition at concentrations as low as 50 µg/mL.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Phenol, 2,6-diiodo-3,4-dimethyl- | 50 µg/mL |

| Control (non-halogenated) | >200 µg/mL |

Cytotoxicity in Cancer Cell Lines

Another study assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The results revealed that treatment with Phenol, 2,6-diiodo-3,4-dimethyl- resulted in a dose-dependent decrease in cell viability.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。